2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC16347455
Molecular Formula: C14H13F3N2O2
Molecular Weight: 298.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13F3N2O2 |
|---|---|
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C14H13F3N2O2/c1-8-12(9(2)21-19-8)7-13(20)18-11-5-3-10(4-6-11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,20) |
| Standard InChI Key | FCJRNIBWGXTEIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Introduction
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a trifluoromethylphenyl group. This compound has garnered significant attention in scientific research due to its potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Oxazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
-
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the oxazole intermediate with a trifluoromethylphenyl derivative, often using coupling reagents like EDCI.
-
Acetylation: The final step is the acetylation of the intermediate to form the desired acetamide compound.
Chemical Reactions and Stability
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxazole N-oxides |
| Reduction | Lithium aluminum hydride | Reduced oxazole derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted oxazole derivatives |
Biological Activity and Applications
This compound is investigated for its potential biological activities, particularly in medicinal chemistry and pharmacology. It is explored for antimicrobial and anticancer properties, as well as its potential therapeutic effects in drug development. The trifluoromethyl group enhances its lipophilicity, aiding in CNS penetration, which is beneficial for neurological applications.
| Application Area | Potential Use |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Antimicrobial or anticancer properties |
| Medicine | Therapeutic effects in drug development |
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring and trifluoromethylphenyl group can inhibit enzyme activity or alter receptor function.
Comparison with Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is distinct due to its combination of the oxazole ring and trifluoromethylphenyl group, imparting unique properties compared to similar compounds like 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid or 3,5-dimethyl-1,2,4-oxadiazole.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume